molecular formula C13H15N3O2S B1269461 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669740-18-5

4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269461
CAS No.: 669740-18-5
M. Wt: 277.34 g/mol
InChI Key: QRETVRFAPFWBRB-UHFFFAOYSA-N
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Description

4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.35 g/mol . This compound is characterized by the presence of a triazole ring, an allyl group, and a methoxyphenoxy moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Industrial Production Methods:

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The allyl and methoxyphenoxy groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • 4-allyl-5-[(4-hydroxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-nitrophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Comparison:

Biological Activity

4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 669740-18-5) is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₅N₃O₂S. The compound features a triazole ring substituted with an allyl group and a methoxyphenoxy methyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that triazolethiones exhibited IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that modifications in the triazole structure can enhance anticancer efficacy.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that similar compounds possess antibacterial and antifungal activities. A study found that certain triazole derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents . The presence of sulfur in the triazole structure may contribute to these activities by disrupting microbial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound could also exhibit similar effects .

The mechanisms through which this compound exerts its biological activities are multifaceted:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for tumor growth and inflammation.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : The presence of sulfur may contribute to antioxidant activity, reducing oxidative stress in cells .

Case Studies

Several case studies have explored the biological activity of triazoles:

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that triazole derivatives induced apoptosis in various cancer cell lines, with specific emphasis on breast and colon cancers .
  • Antibacterial Efficacy : A series of experiments showed that certain triazoles inhibited the growth of resistant bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
  • Anti-inflammatory Activity : Clinical trials have indicated that triazole-based compounds reduced inflammation markers in patients with chronic inflammatory conditions .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerIC50 values < 10 μM
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryReduced cytokine levels

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-6-4-10(17-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRETVRFAPFWBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360244
Record name 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669740-18-5
Record name 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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